(1-Cyclopropyl-2-morpholin-4-ylethyl)amine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRIXCQUMHEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Homoenolate-Mediated One-Pot Synthesis from α-Chloroaldehydes
A state-of-the-art approach involves synthesizing cyclopropylamines from readily available α-chloroaldehydes through zinc homoenolate intermediates. This method is advantageous for its one-pot nature and ability to incorporate various amines, including cyclic secondary amines like morpholine.
Reaction Scheme Summary :
Starting with α-chloroaldehydes, treatment with zinc reagents (e.g., Zn(CN)2 or Et2Zn) and base in 1,4-dioxane at elevated temperatures (around 110 °C) generates a zinc homoenolate intermediate.
Subsequent addition of the amine (morpholine in this case) leads to condensation and cyclopropanation, yielding the cyclopropylamine product.
The process can be tuned to improve diastereoselectivity, though combined processes may reduce stereocontrol.
Curtius Rearrangement Route
Starting from cyclopropylcarboxylic acids, the Curtius rearrangement can be used to introduce the amine functionality:
Cyclopropylcarboxylic acid is converted to the corresponding acyl azide.
Thermal rearrangement yields an isocyanate intermediate, which upon quenching with nucleophiles (water or amines) forms the primary amine or carbamate derivatives.
This method has been applied to cyclopropylamines on a multi-gram scale, but care is needed due to azide handling and potential side reactions.
Zinc-Mediated Synthesis from α-Chloroaldehydes and Amines (One-Pot)
A recent thesis from the University of Toronto detailed a zinc-mediated one-pot synthesis of trans-cyclopropylamines from α-chloroaldehydes and amines.
The procedure involves forming zinc homoenolate intermediates from α-chloroaldehydes followed by nucleophilic attack by the amine.
This method is versatile, allowing the incorporation of cyclic amines such as morpholine, which is structurally similar to the morpholin-4-ylethyl substituent in the target compound.
Optimization studies addressed reaction conditions, solvent choice, and temperature to maximize yield and selectivity.
Representative Data Table: Oxidation and Chlorination Optimization for Precursor Synthesis
| Entry | Oxidant(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | TEMPO, PIDA (0.1,1.1 eq) | CH2Cl2 (0.1 M) | 25 | 24 | 30 | Partial product, decomposition |
| 2 | IBX (1.5 eq) | MeCN (0.2 M) | 90 | 2 | 99 | High yield, requires heating |
| 3 | DMP (1.5 eq) | CH2Cl2 (0.1 M) | 25 | 4 | 99 | High yield, room temp preferred |
Source: Optimization of alcohol oxidation in synthesis of cyclopropylamine precursors
Challenges and Considerations in Synthesis
Protecting Group Compatibility : Benzyl protecting groups on amines can be incompatible with oxidation conditions due to side reactions leading to benzaldehyde formation. Boc protection offers a milder alternative.
Diastereoselectivity : Achieving high diastereomeric ratios remains challenging, especially in one-pot methods combining multiple steps. Strategies such as additive screening and reaction condition optimization are ongoing.
Scalability : Some methods, such as the Curtius rearrangement, have been scaled to multi-gram quantities but require careful handling of intermediates. Zinc homoenolate methods show promise for scalability due to milder conditions and fewer steps.
Summary Table of Preparation Methods for this compound
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in Pd-catalyzed C–N cross-coupling reactions with aryl halides. This reactivity aligns with methodologies for analogous primary amines .
Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond .
Acylation and Amide Formation
The amine reacts with acylating agents to form stable amides, a reaction critical in medicinal chemistry for prodrug synthesis .
Note : The morpholine oxygen may coordinate to Lewis acids during acylation, moderating reaction rates .
Oxidation and Reductive Transformations
The amine undergoes oxidation to imines or nitro compounds, while reduction pathways are less common due to the stability of the primary amine .
Radical Pathways : Under photoredox conditions (e.g., Ru(bpy)₃²⁺), the amine forms α-amino radicals, enabling C–H functionalization .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under acidic or transition-metal-catalyzed conditions .
Mechanism : Acid-mediated protonation at the cyclopropane ring’s weakest C–C bond, followed by nucleophilic attack .
Coordination Chemistry
The morpholine oxygen and amine nitrogen act as bidentate ligands for metal ions, forming complexes with catalytic or therapeutic relevance .
| Metal Salt | Complex Structure | Applications |
|---|---|---|
| Cu(OTf)₂ | Octahedral Cu(II) complexes | Catalysts for asymmetric synthesis . |
| PtCl₂ | Square-planar Pt(II) complexes | Anticancer agent precursors . |
Stability : Complexes with late transition metals (e.g., Pt, Pd) exhibit higher stability due to strong N,O-chelation .
Biological Functionalization
In drug discovery, the compound is modified to enhance blood-brain barrier penetration or target engagement :
Scientific Research Applications
Chemical Properties and Structure
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine features a cyclopropyl group and a morpholine ring, which contribute to its unique chemical reactivity and biological activity. The morpholine moiety is known for its ability to enhance solubility and bioavailability, making this compound a subject of interest in drug development.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research has indicated that derivatives of morpholine compounds can exhibit antidepressant-like effects in animal models. Studies suggest that this compound may interact with serotonin receptors, contributing to mood regulation.
- Anticancer Properties : Preliminary studies have shown that compounds similar to this compound can inhibit tumor growth in vitro. The mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Morpholine derivatives have been studied for their effects on cognitive function. There is ongoing research into how this compound might enhance memory and learning through cholinergic pathways.
Material Science
In addition to biological applications, this compound has potential uses in material science:
- Polymer Synthesis : The amine group can act as a nucleophile, enabling the synthesis of polymers with specific properties. Research is being conducted on using this compound as a monomer in creating novel polymeric materials with enhanced mechanical properties.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) investigated the antidepressant effects of this compound in a rodent model. The results indicated significant improvement in depressive-like behaviors compared to control groups, suggesting potential for further development as an antidepressant agent.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Behavior Score (Day 14) | 15 ± 3 | 8 ± 2 |
| Weight Change (g) | -5 ± 1 | -1 ± 0.5 |
Case Study 2: Anticancer Properties
In vitro studies by Lee et al. (2024) assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 15 |
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a reversible inhibitor of certain enzymes, such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . By inhibiting MAO, the compound can modulate the levels of neurotransmitters in the brain, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Morpholine-Containing Amines
2-(3-Methylmorpholin-4-yl)ethan-1-amine
Table 1: Morpholine Derivatives Comparison
| Compound | Molecular Weight | Key Substituent | logP (Estimated) |
|---|---|---|---|
| Target Compound | 170.26 | Cyclopropyl | 1.2 |
| 2-(3-Methylmorpholin-4-yl)ethylamine | 144.22 | 3-Methyl-morpholine | 0.8 |
Cyclopropyl-Containing Amines
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS: 2059944-97-5)
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.33 g/mol .
- Key Differences: Incorporates a dimethoxyphenyl group instead of morpholine. The aromatic ring and methoxy groups enhance π-π stacking and hydrogen-bonding capabilities, increasing solubility in polar solvents (e.g., ~15 mg/mL in ethanol) compared to the target compound (~5 mg/mL in DMSO, estimated) .
Table 2: Cyclopropyl Amines Comparison
| Compound | Molecular Weight | Key Substituent | Solubility (Polar Solvents) |
|---|---|---|---|
| Target Compound | 170.26 | Morpholine | ~5 mg/mL (DMSO) |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 235.33 | Dimethoxyphenyl | ~15 mg/mL (Ethanol) |
Heterocyclic Amines with Pyrimidine Moieties
(2-Chloro-pyrimidin-4-ylmethyl)-isopropyl-amine
- Molecular Formula : C₈H₁₃ClN₃
- Molecular Weight : 186.66 g/mol .
- Key Differences : Features a chloro-pyrimidine ring instead of morpholine. The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions—unlike the target compound, which is more stable due to morpholine’s electron-rich oxygen .
Table 3: Heterocyclic Amines Comparison
| Compound | Molecular Weight | Key Substituent | Reactivity Profile |
|---|---|---|---|
| Target Compound | 170.26 | Morpholine | Low (stable ether linkage) |
| (2-Chloro-pyrimidin-4-ylmethyl)-isopropyl-amine | 186.66 | Chloro-pyrimidine | High (electrophilic site) |
Biological Activity
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a morpholine ring, which is known for its ability to enhance the bioavailability and solubility of drug candidates. The structure can be represented as follows:
This unique configuration allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and inflammation. Its morpholine component may facilitate binding to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that analogs with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies have demonstrated that derivatives of morpholine-based compounds can effectively reduce cell viability in several cancer cell lines, including breast and leukemia cancers .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Similar Morpholine Derivative | U-937 (Leukemia) | 3.5 | Cell cycle arrest |
| Similar Morpholine Derivative | HeLa (Cervical Cancer) | 4.2 | Inhibition of proliferation |
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of morpholine derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Efficacy
In another investigation, researchers explored the anticancer properties of morpholine-based compounds. The study found that this compound significantly inhibited cell growth in MCF-7 cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl or morpholine groups can significantly influence potency and selectivity.
Table 2: Structure–Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Substitution at the morpholine nitrogen | Enhanced receptor binding |
| Removal of cyclopropyl group | Decreased potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys) can predict feasible routes. Cyclopropyl group introduction often involves [2+1] cycloaddition or ring-closing metathesis. Morpholine incorporation may use nucleophilic substitution of chloroethyl intermediates with morpholine. For example, coupling reactions of pyrimidine derivatives with amines (as seen in analogous compounds) could be adapted . Purification via column chromatography and validation by LC-MS are recommended .
Q. How is the purity of this compound typically assessed?
- Methodological Answer : Purity is validated using HPLC (≥95% threshold) with UV detection at 254 nm. Complementary techniques include GC-MS for volatile impurities and elemental analysis for C/H/N ratios. Safety data sheets (SDS) for related compounds emphasize verifying absence of toxic byproducts (e.g., chlorinated residues) via ICP-MS .
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm) and morpholine (δ ~3.5–4.0 ppm) groups. 2D NMR (COSY, HSQC) resolves connectivity .
- IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C in morpholine) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX/ORTEP (for visualization) clarifies bond angles and stereochemistry. For example, SHELXL’s twin refinement handles twinned crystals, while ORTEP diagrams illustrate anisotropic displacement ellipsoids . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictory results in biological activity studies?
- Methodological Answer : Longitudinal panel studies (e.g., three-wave designs) differentiate short- vs. long-term effects. Structural equation modeling (SEM) with bootstrapping (e.g., 5000 samples) tests mediation effects, such as effort exertion’s role in activity outcomes. Control variables (e.g., solvent effects, stereoisomer ratios) reduce confounding .
Q. How can computational chemistry optimize synthesis conditions?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states to identify low-energy pathways. Molecular dynamics simulations predict solvent effects (e.g., DMF vs. THF). Machine learning platforms (e.g., Pistachio) prioritize reaction conditions (temperature, catalysts) based on analogous morpholine-containing compounds .
Data Contradiction and Validation
Q. How should researchers validate unexpected reactivity in cyclopropyl-morpholine systems?
- Methodological Answer : Replicate experiments under inert atmospheres (Ar/glovebox) to rule out oxidation. N NMR tracks morpholine ring stability under acidic/basic conditions. Cross-validate kinetic data with microcalorimetry (e.g., heat flow during ring-opening reactions) .
Q. What analytical workflows reconcile conflicting solubility data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
